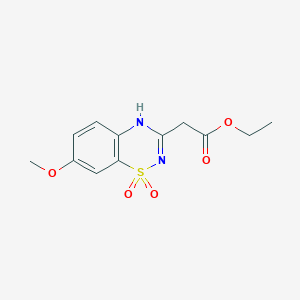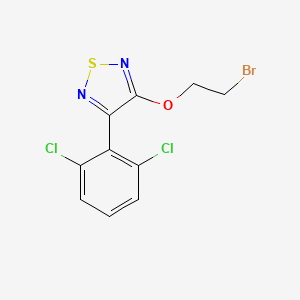
(pyridin-3-yl)methyl 1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and imidazole moieties in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized pyridine or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (pyridin-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Imidazopyridine: A fused bicyclic compound combining imidazole and pyridine rings, recognized for its applications in medicinal chemistry and material science.
Uniqueness: (Pyridin-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the presence of both pyridine and imidazole moieties in its structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
212632-27-4 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c14-10(13-5-4-12-8-13)15-7-9-2-1-3-11-6-9/h1-6,8H,7H2 |
InChI-Schlüssel |
QMRRRKQPTJYPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)COC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3R)-oxolan-3-yl]ethyl methanesulfonate](/img/structure/B8409938.png)



![3-Methoxy-4-[(3-pyridinylmethyl)sulfanyl]aniline](/img/structure/B8409964.png)

![7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine](/img/structure/B8409967.png)
![1-[3-Bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B8409972.png)




![9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B8410002.png)

